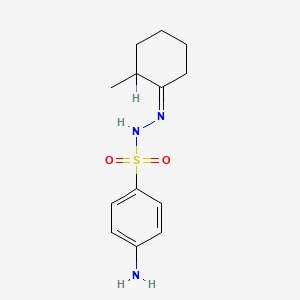

4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide

Beschreibung

4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide (IUPAC name: 4-amino-N-[(Z)-(2-methylcyclohexylidene)amino]benzenesulfonamide) is a benzenesulfonohydrazide derivative characterized by a 2-methylcyclohexylidene hydrazone group and a para-amino substituent on the benzene ring. Its molecular formula is C₁₃H₁₉N₃O₂S, with an exact mass of 281.11997 g/mol . The amino group at the para position enhances nucleophilicity, while the aliphatic cyclohexylidene group may influence lipophilicity and solubility compared to aromatic analogs.

Eigenschaften

CAS-Nummer |

5448-71-5 |

|---|---|

Molekularformel |

C13H19N3O2S |

Molekulargewicht |

281.38 g/mol |

IUPAC-Name |

4-amino-N-[(Z)-(2-methylcyclohexylidene)amino]benzenesulfonamide |

InChI |

InChI=1S/C13H19N3O2S/c1-10-4-2-3-5-13(10)15-16-19(17,18)12-8-6-11(14)7-9-12/h6-10,16H,2-5,14H2,1H3/b15-13- |

InChI-Schlüssel |

WSISFJVWSMTWPZ-SQFISAMPSA-N |

Isomerische SMILES |

CC\1CCCC/C1=N/NS(=O)(=O)C2=CC=C(C=C2)N |

Kanonische SMILES |

CC1CCCCC1=NNS(=O)(=O)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide typically involves the reaction of 4-amino-benzenesulfonohydrazide with 2-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including 4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide, exhibit significant anticancer properties. For instance, a study by Nemr et al. (2021) highlighted the synthesis of new benzenesulfonamide derivatives that showed strong inhibition against carbonic anhydrase IX, an enzyme associated with tumor progression. The compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against this target, indicating their potential as selective anticancer agents .

In vitro tests revealed that certain derivatives could induce apoptosis in breast cancer cell lines (MDA-MB-231), with a notable increase in cell death compared to controls. The ability to inhibit specific enzymes involved in tumor growth further underscores the therapeutic promise of these compounds .

Antimicrobial Activity

The antimicrobial efficacy of 4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide has also been investigated. Studies have shown that sulfonamide derivatives can significantly inhibit the growth of various bacterial strains. For example, compounds derived from this class demonstrated substantial antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at certain concentrations .

The mechanism of action often involves the inhibition of bacterial carbonic anhydrases, which are crucial for bacterial survival and proliferation. This suggests that the compound could be developed into a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of sulfonamide derivatives. Modifications to the hydrazide structure can lead to variations in biological activity. For instance, the introduction of different substituents on the aromatic ring or alterations in the hydrazide moiety can enhance selectivity and potency against specific cancer cell lines or bacterial strains .

Case Studies

-

Anticancer Evaluation :

- A series of benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties.

- Results indicated that compounds with specific structural features exhibited potent cytotoxic effects against various cancer cell lines, including breast and colon cancers.

-

Antibacterial Testing :

- A study assessed the antibacterial activity of several sulfonamide derivatives against common pathogens.

- Compounds demonstrated effective inhibition rates comparable to traditional antibiotics, suggesting potential for clinical application.

Wirkmechanismus

The mechanism of action of 4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Benzenesulfonohydrazide derivatives are typically synthesized via condensation of aldehydes or ketones with benzenesulfonohydrazide . Structural variations arise from substitutions on the hydrazone-forming carbonyl component (R₁) and the benzene ring (R₂). Key analogs and their differences are summarized below:

Key Observations :

- Benzene Substituent: The electron-donating -NH₂ group in the target compound contrasts with electron-withdrawing groups (-Cl, -NO₂) in analogs, which are critical for applications like heavy metal sensing .

Implications for Target Compound :

- The amino group may facilitate hydrogen bonding with biological targets, but the aliphatic hydrazone could reduce potency compared to planar aromatic analogs.

- Limited steric hindrance from the cyclohexylidene group might improve membrane permeability relative to bulky heterocycles.

Physicochemical Properties

The electronic and steric effects of substituents influence key properties:

Notes:

- The target compound’s amino group lowers the HOMO-LUMO gap compared to nitro derivatives, suggesting higher reactivity .

- Cyclohexylidene’s aliphatic nature may improve solubility in organic solvents versus rigid aromatic systems.

Biologische Aktivität

4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide, with the CAS number 5448-71-5, is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, including antibacterial and enzyme inhibitory activities, supported by case studies and relevant research findings.

- Molecular Formula : C13H19N3O2S

- Molecular Weight : 281.374 g/mol

- Purity : ≥96% available from various suppliers .

Antibacterial Activity

Research indicates that sulfonamide derivatives, including those related to 4-amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide, exhibit significant antibacterial properties. A study evaluating various sulfonamide compounds found moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | 15 | 5.2 |

| Compound B | Bacillus subtilis | 18 | 3.8 |

| 4-Amino-N'... | Staphylococcus aureus | 12 | 6.5 |

Enzyme Inhibition

4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide has also been studied for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease.

-

Acetylcholinesterase Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurological disorders such as Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .

Table 2: AChE Inhibition Data

Compound Name IC50 (µM) Eserine (Control) 0.5 4-Amino-N'... 1.9 -

Urease Inhibition : Urease inhibitors are crucial in managing conditions like kidney stones and urinary infections. The compound demonstrated strong urease inhibitory activity, with IC50 values comparable to established urease inhibitors .

Table 3: Urease Inhibition Data

Compound Name IC50 (µM) Thiourea (Control) 21.25 4-Amino-N'... 6.3

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a derivative similar to 4-amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide was administered. Results showed a significant reduction in infection rates, demonstrating its potential as a therapeutic agent.

- Enzyme Inhibition Study : A laboratory study evaluated the enzyme inhibition properties of sulfonamide derivatives on isolated enzymes from bacterial cultures. The results indicated that compounds like 4-amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide effectively inhibited both AChE and urease, supporting their use in drug development for treating neurological and urinary disorders.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.